

Technical Support Center: Veverimer In Vivo Experiments

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Compound of Interest

Compound Name: **Veverimer**

Cat. No.: **B611672**

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming variability in **Veverimer** in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Veverimer** and how does it work?

A1: **Veverimer** is an investigational, orally administered, non-absorbed polymer designed to treat metabolic acidosis.^[1] It is a high-capacity, selective, non-absorbed, hydrochloric acid-binding polymer.^[2] **Veverimer** works by binding to hydrochloric acid (HCl) in the gastrointestinal (GI) tract and removing it from the body through feces.^{[2][3]} This removal of HCl from the GI tract leads to a net increase in serum bicarbonate concentration, helping to correct metabolic acidosis.^{[2][4]} Unlike traditional alkali therapies, **Veverimer** does not introduce counterions like sodium, which can be problematic for patients with chronic kidney disease (CKD) who may have sodium-sensitive comorbidities.^[1]

Q2: What is the expected outcome of **Veverimer** administration in a preclinical model of metabolic acidosis?

A2: In preclinical models, such as the adenine-induced chronic kidney disease (CKD) rat model, oral administration of **Veverimer** is expected to lead to a dose-dependent increase in serum bicarbonate levels.^[2] Additionally, you should observe a significant increase in fecal chloride excretion, confirming the mechanism of HCl binding and removal.^[2]

Q3: What level of increase in serum bicarbonate has been observed in human clinical trials?

A3: Clinical trials have shown that **Veverimer** can significantly increase serum bicarbonate levels. In a 12-week study, 59% of patients treated with **Veverimer** achieved a composite primary endpoint of a 4 mmol/L or greater increase in serum bicarbonate or a normal serum bicarbonate level, compared to 22% in the placebo group.^[5] A 40-week extension study showed that at 52 weeks, 63% of patients on **Veverimer** met this endpoint compared to 38% on placebo.^[6] The mean increase in serum bicarbonate in the **Veverimer** group was approximately 4.4 mmol/L at 12 weeks and was sustained at 52 weeks.^{[3][4]} However, the VALOR-CKD trial showed a smaller than expected difference of approximately 1 mEq/L in serum bicarbonate between the **Veverimer** and placebo groups.^{[7][8]}

Q4: What are the common adverse events observed with **Veverimer** in clinical trials?

A4: The most commonly reported treatment-related adverse events are gastrointestinal in nature.^[5] These include diarrhea, flatulence, nausea, and constipation.^[5] In a 12-week trial, these events occurred in 13% of patients receiving **Veverimer** compared to 5% in the placebo group.^[5] However, in a longer 40-week extension study, gastrointestinal adverse events were more frequent in the placebo group (26%) than in the **Veverimer** group (21%).^[3] No patients in the **Veverimer** group of the extension study discontinued treatment due to an adverse event.^[6]

Troubleshooting Guide

Issue 1: Inconsistent or Lower-Than-Expected Increase in Serum Bicarbonate

Potential Cause	Troubleshooting/Mitigation Strategy
Variability in Animal Model	<p>The adenine-induced CKD model can have inherent variability.^[9] Ensure consistent induction of CKD by carefully controlling the dose and duration of adenine administration.^[9]</p> <p>Consider using oral gavage for adenine administration to reduce variability compared to dietary administration.^[9] Monitor baseline serum bicarbonate and kidney function to ensure uniformity across experimental groups.</p>
Dosing and Formulation Issues	<p>Ensure accurate and consistent oral administration of Veverimer. For preclinical studies, oral gavage is a precise method.^[10] If using a suspension, ensure it is homogenous before each dose to prevent variability in the amount of polymer administered.^[11] The viscosity of the formulation is important for ease of delivery.^[11]</p>
Dietary Factors	<p>The composition of the animal's diet can influence gastrointestinal pH and the amount of HCl available for binding. Standardize the diet across all experimental groups.</p>
Patient-Related Factors (Clinical)	<p>In clinical trials, factors such as age, sex, and baseline bicarbonate levels can influence the response to Veverimer.^[12] Subgroup analyses have suggested that the effects may be more pronounced in individuals over 65 years or in females.^[12]</p>

Issue 2: High Variability in Fecal Chloride Excretion

Potential Cause	Troubleshooting/Mitigation Strategy
Incomplete Fecal Collection	Ensure complete and accurate collection of feces over a defined period. Use metabolic cages designed for the specific animal model to minimize sample loss.
Dietary Chloride Content	The amount of chloride in the diet will directly impact the amount available for binding and excretion. Maintain a consistent and known chloride content in the animal feed throughout the study.
Analytical Method Variability	Validate the analytical method used to measure chloride concentration in fecal samples to ensure accuracy and reproducibility.

Data Presentation

Table 1: Summary of **Veverimer** Efficacy in Clinical Trials

Trial Identifier	Duration	Primary Efficacy Endpoint	Veverimer Group	Placebo Group	P-value	Reference
NCT03317444	12 Weeks	% of patients with ≥ 4 mmol/L increase in serum bicarbonat e or normalization	59% (71/120)	22% (20/89)	<0.0001	[5]
NCT03390842 (Extension)	52 Weeks	% of patients with ≥ 4 mmol/L increase in serum bicarbonat e or normalization	63%	38%	0.0015	[3][6]
VALOR-CKD (NCT03710291)	~27 Months	Hazard ratio for CKD progression	0.99	-	0.90	[7][13]
Subgroup Analysis (Diabetes)	52 Weeks	Mean increase in serum bicarbonat e (mmol/L)	4.4	2.9	<0.05	[4]
Subgroup Analysis	52 Weeks	Mean increase in	5.4	2.4	<0.001	[14]

(≥65 years)	serum bicarbonat e (mEq/L)
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Table 2: Common Gastrointestinal Adverse Events in a 12-Week Clinical Trial (NCT03317444)

Adverse Event	Veverimer Group (n=124)	Placebo Group (n=93)	Reference
Diarrhea	9% (11)	3% (3)	[5]
Flatulence	Not Reported	Not Reported	[5]
Nausea	Not Reported	Not Reported	[5]
Constipation	Not Reported	Not Reported	[5]
Total GI Events	13% (16)	5% (5)	[5]

Experimental Protocols

Adenine-Induced Chronic Kidney Disease (CKD) Rat Model

This protocol is based on descriptions of the adenine-induced CKD model used in **Veverimer** preclinical studies.[\[2\]](#)[\[15\]](#)[\[16\]](#)

Objective: To induce a model of CKD with metabolic acidosis in rats.

Materials:

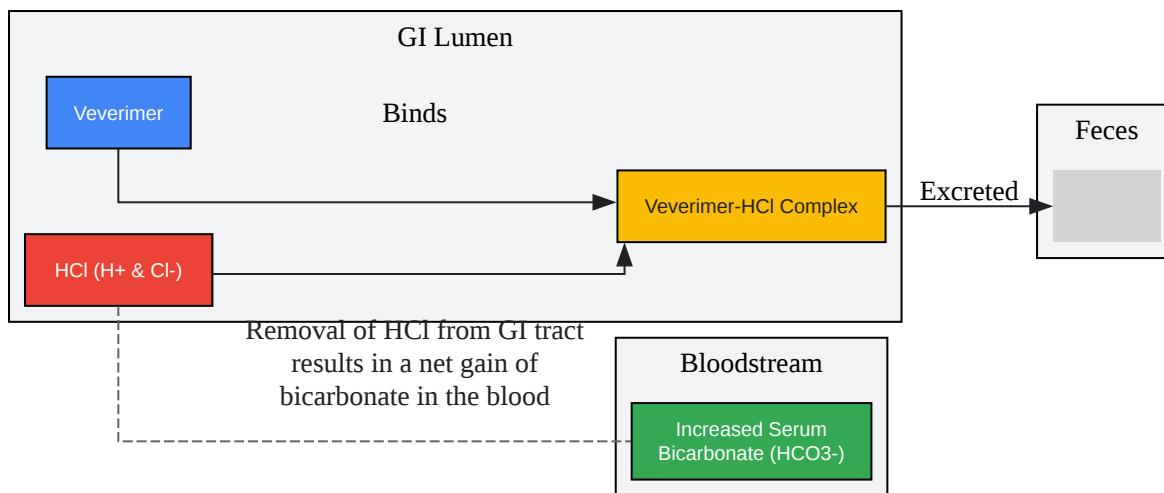
- Male Sprague-Dawley or Wistar rats
- Adenine
- Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
- Oral gavage needles

- Standard rat chow

Procedure:

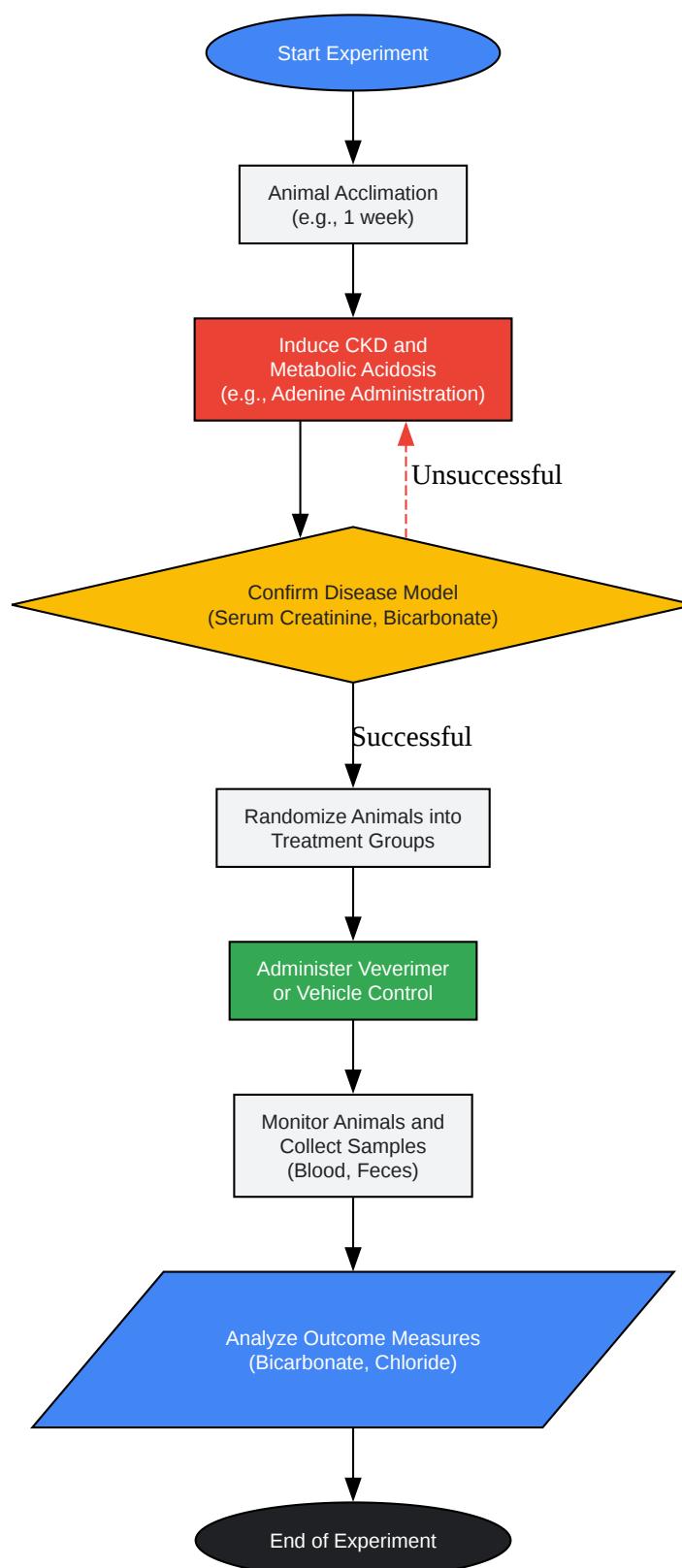
- Acclimation: Acclimate rats to the housing facility for at least one week before the start of the experiment.[\[9\]](#)
- Induction of CKD: Administer adenine orally to the rats. While some studies mix adenine in the feed (e.g., 0.25% to 0.75% w/w), oral gavage of a specific dose (e.g., 50 mg/kg) daily for 28 days can induce CKD with less biological variation.[\[9\]](#)
- Monitoring: Monitor the animals daily for clinical signs of toxicity.[\[9\]](#) Regularly measure body weight and food/water intake.
- Confirmation of CKD and Metabolic Acidosis: At the end of the induction period, collect blood samples to measure serum creatinine, blood urea nitrogen (BUN), and serum bicarbonate to confirm the development of CKD and metabolic acidosis.[\[9\]](#)
- **Veverimer** Administration: Once CKD and metabolic acidosis are established, randomize the animals into treatment groups (vehicle control, different doses of **Veverimer**). Administer **Veverimer** orally (e.g., mixed in the diet or via gavage) for the specified duration of the study.
- Outcome Measures:
 - Serum Bicarbonate: Collect blood samples at specified time points to measure changes in serum bicarbonate levels.
 - Fecal Chloride Excretion: House animals in metabolic cages for a defined period (e.g., 24 hours) to collect feces for the analysis of chloride content.
 - Kidney Function: Monitor serum creatinine and BUN throughout the study.
 - Histopathology: At the end of the study, collect kidney tissues for histological analysis to assess the extent of tubulointerstitial fibrosis and crystal deposition.[\[9\]](#)

Visualizations



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Caption: **Veverimer**'s mechanism of action in the gastrointestinal tract.

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Caption: General workflow for a **Veverimer** in vivo experiment.

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